2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Overview
Description
“2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” is a chemical compound with the molecular formula C7H12N4O . It is a solid substance at room temperature . It has been used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” and its derivatives has been achieved via condensation of acetohydrazide with different substituted formyl pyrazole derivatives under mild reaction conditions . The synthesized compounds were characterized on the basis of IR, NMR (1H & 13C), and mass spectrometry .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” has been analyzed using various spectroscopic techniques such as IR, UV-vis, NMR, and mass spectral studies .Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” have been studied in the context of its use as a reactant in the synthesis of other compounds .Physical And Chemical Properties Analysis
“2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” is a solid substance at room temperature . It has a molecular weight of 168.2 g/mol . The exact mass and monoisotopic mass are 168.10111102 g/mol . It has a topological polar surface area of 72.9 Ų .Scientific Research Applications
Antileishmanial and Antimalarial Applications
Compounds with a pyrazole moiety have been studied for their potential in treating parasitic diseases such as leishmaniasis and malaria. For instance, a derivative of pyrazole demonstrated potent in vitro antipromastigote activity with desirable binding patterns in target enzymes .
Cytotoxicity in Cancer Research
Pyrazole derivatives have shown significant cytotoxic effects in cancer research, with some exhibiting better activity than standard reference drugs. This suggests that our compound may also be useful for developing new cancer therapies .
Antibacterial and Anti-inflammatory Properties
The pyrazole scaffold is known for its antibacterial and anti-inflammatory properties. This could mean that “2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” might be applied in the development of new antibacterial agents or anti-inflammatory drugs .
Analgesic and Anticonvulsant Effects
Another area of application could be in the development of analgesic and anticonvulsant medications, as pyrazole compounds have been noted for these biological properties .
Anthelmintic and Antioxidant Uses
The anthelmintic (anti-parasitic) and antioxidant capabilities of pyrazole compounds suggest possible research applications in creating treatments for parasitic infections and oxidative stress-related conditions .
Herbicidal Activity
Pyrazole derivatives have also been explored for their herbicidal activity, indicating potential agricultural applications for our compound in controlling unwanted plant growth .
properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISNFFQXXEYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655754 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934172-53-9 | |
Record name | 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934172-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(benzamido)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide interact with DNA, and what are the implications of this interaction?
A1: The research indicates that 2B binds strongly to DNA, likely through an intercalation mechanism. [] Intercalation occurs when a molecule inserts itself between the base pairs of DNA. This interaction was determined using UV-Visible spectroscopy and further supported by viscosity measurements. [] The binding affinity of 2B to DNA was stronger at a pH of 7.4 (simulating physiological blood pH) compared to a pH of 4.7 (simulating stomach pH). [] The strong binding of 2B to DNA suggests its potential as a DNA-targeting molecule, which could have implications for developing new therapeutic agents.
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